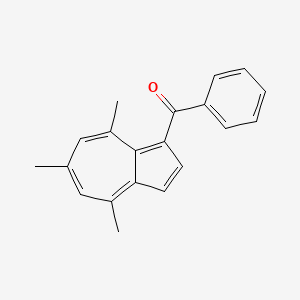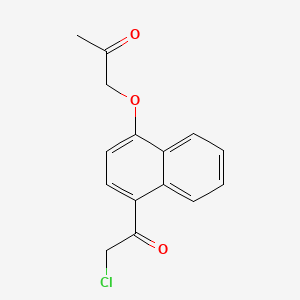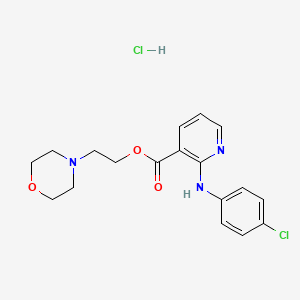
2-Iodosyl-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodosyl-1,3,5-trimethylbenzene is an organoiodine compound with the molecular formula C₉H₁₁IO. It is a hypervalent iodine compound, which means it contains an iodine atom that forms more bonds than typically expected. This compound is known for its unique reactivity and is used in various chemical reactions and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iodosyl-1,3,5-trimethylbenzene can be synthesized through several methods. One common method involves the oxidation of 2-iodo-1,3,5-trimethylbenzene using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodosyl-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, transferring oxygen to other substrates.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Substitution: Reagents such as halogens (chlorine, bromine) and acids (sulfuric acid) are used under controlled conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are often oxygenated derivatives of the starting material.
Substitution: The products depend on the substituents introduced, such as halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Iodosyl-1,3,5-trimethylbenzene has several applications in scientific research:
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug synthesis and as a reagent in pharmaceutical chemistry is ongoing.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-Iodosyl-1,3,5-trimethylbenzene involves the transfer of an oxygen atom to substrates, a process known as oxygenation. The hypervalent iodine center facilitates this transfer, making it an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reactions and substrates used.
Comparación Con Compuestos Similares
Similar Compounds
Iodosylbenzene: Another hypervalent iodine compound with similar oxidizing properties.
2-Iodo-1,3,5-trimethylbenzene: The precursor to 2-Iodosyl-1,3,5-trimethylbenzene, used in its synthesis.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hypervalent iodine compounds. Its trimethylbenzene backbone provides steric hindrance, influencing its reactivity and selectivity in chemical reactions.
Propiedades
Número CAS |
75851-49-9 |
|---|---|
Fórmula molecular |
C9H11IO |
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-iodosyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11IO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5H,1-3H3 |
Clave InChI |
NGUIHHFSHBFBKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)I=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)

![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)






